

# Application Notes and Protocols for MPX-007 in Xenopus Oocyte Expression Systems

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## Compound of Interest

Compound Name: MPX-007  
Cat. No.: B15576688

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## Introduction

The *Xenopus laevis* oocyte expression system is a powerful and versatile platform for the functional characterization of ion channels and receptors.[1] Its large size is advantageous for the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, making it an ideal system for investigating the pharmacological properties of novel compounds.[1] This document provides detailed application notes and protocols for the use of **MPX-007**, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit, within the *Xenopus* oocyte system.[2][3]

**MPX-007** offers significant improvements over earlier GluN2A-selective NAMs, boasting enhanced potency, solubility, and favorable physicochemical properties.[2] These characteristics make it a valuable pharmacological tool for dissecting the physiological roles of GluN2A-containing NMDA receptors and exploring their therapeutic potential in a variety of neurological and psychiatric disorders, such as schizophrenia, autism spectrum disorders, and epilepsy.[2]

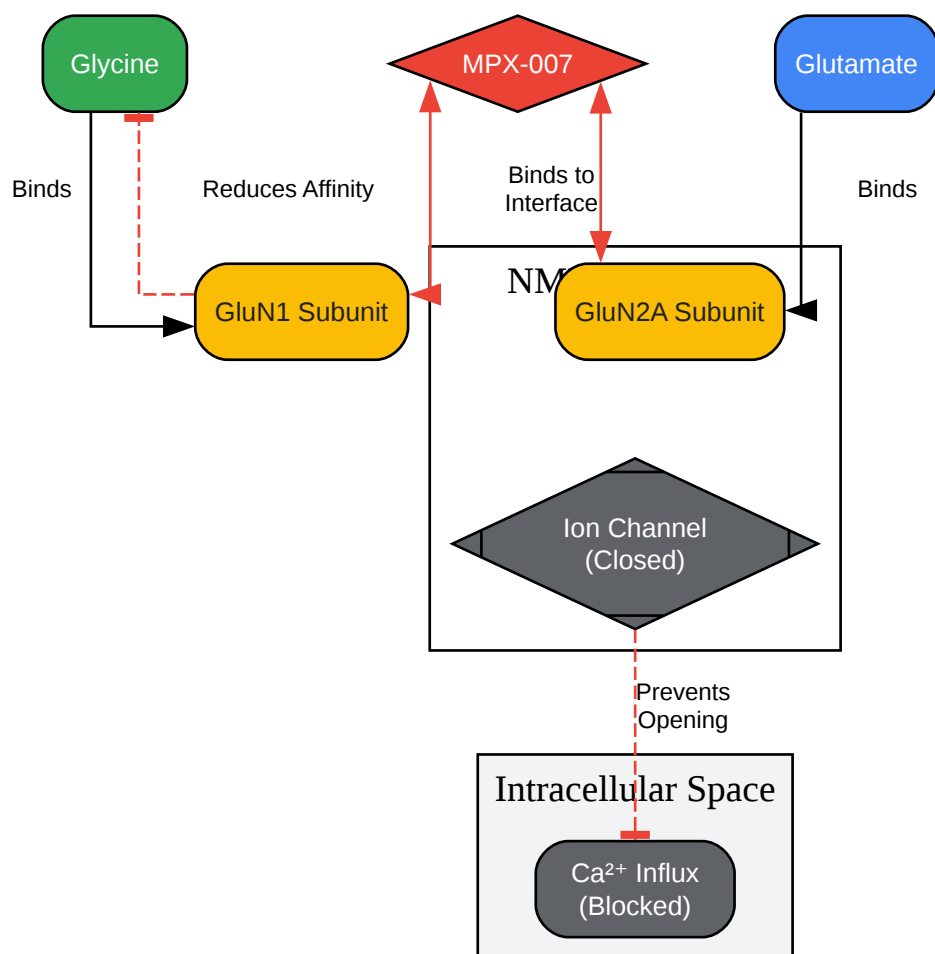
## Data Presentation: Quantitative Analysis of MPX-007 Activity

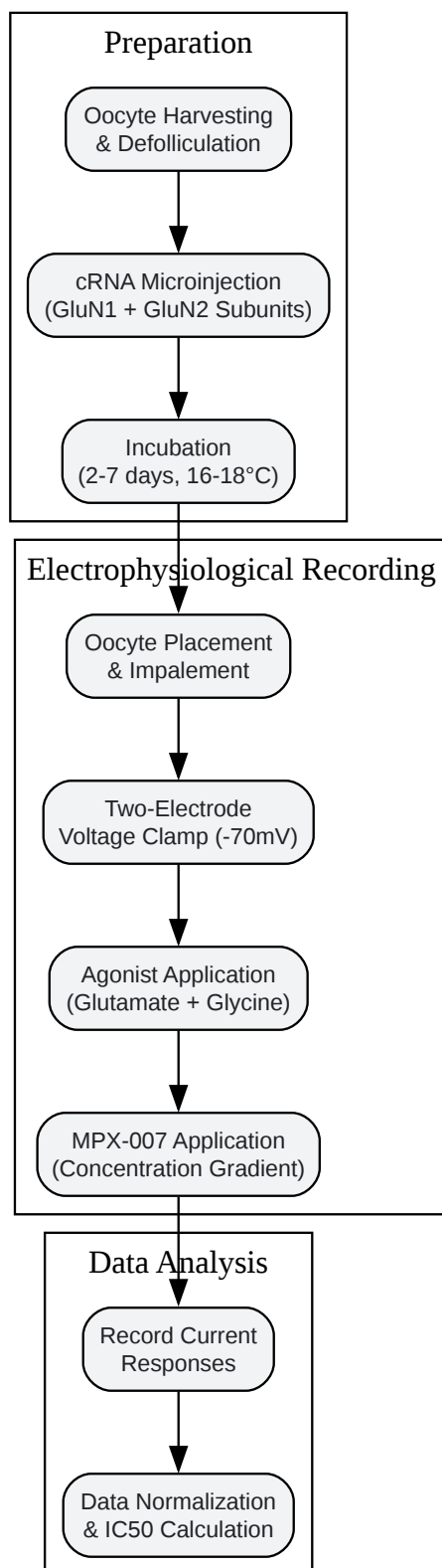
The inhibitory effects of **MPX-007** on various NMDA receptor subtypes expressed in *Xenopus* oocytes have been quantified using two-electrode voltage clamp (TEVC) electrophysiology. The data presented below summarizes the potency and selectivity of **MPX-007**.

Receptor Subtype	Compound	IC50 (nM)	Percent Inhibition at 10 $\mu$ M	Number of Oocytes (n)	Reference(s)
Human GluN1/GluN2 A	MPX-007	143 $\pm$ 10	---	4	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Human GluN1/GluN2 B	MPX-007	>10,000	~30%	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Human GluN1/GluN2 C	MPX-007	>10,000	Ineffective	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Human GluN1/GluN2 D	MPX-007	>10,000	Ineffective	Not Specified	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Signaling Pathway and Mechanism of Action

**MPX-007** functions as a negative allosteric modulator of NMDA receptors containing the GluN2A subunit.[\[2\]](#) It is believed to bind to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[\[2\]](#) This binding event allosterically reduces the affinity of the GluN1 subunit for its co-agonist, glycine, which in turn inhibits the activation of the receptor.[\[2\]](#) The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the ion channel, which allows the influx of calcium (Ca<sup>2+</sup>) and sodium (Na<sup>+</sup>) ions. This ion influx is a fundamental step in excitatory neurotransmission and synaptic plasticity. **MPX-007** effectively inhibits this process by preventing the channel from opening.[\[1\]](#)





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- 5. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
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